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Compound of Interest

Compound Name: Peg6-(CH2CO2H)2

Cat. No.: B1679203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of hexaethylene glycol-

bis(carboxymethyl) ether, commonly referred to as Peg6-(CH2CO2H)2. This bifunctional PEG

linker is of significant interest in the field of drug development, particularly as a hydrophilic

spacer in the design of Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility

is critical for its effective handling, reaction setup, and the overall physicochemical properties of

the resulting conjugates.

Core Concepts: Structure and Solubility
Peg6-(CH2CO2H)2 (Molar Mass: 354.35 g/mol ) possesses a flexible, hydrophilic

hexaethylene glycol backbone terminated by two carboxylic acid groups. This structure dictates

its solubility profile. The ethylene glycol repeats readily form hydrogen bonds with protic

solvents, while the terminal carboxylic acids can ionize, further enhancing aqueous solubility.

The hydrophilic PEG spacer is known to increase the solubility of molecules it is conjugated to,

a key advantage in drug design.[1][2][3][4]

Quantitative Solubility Data
Comprehensive quantitative solubility data for Peg6-(CH2CO2H)2 across a wide range of

organic solvents is not extensively published in publicly available literature. However, based on

manufacturer data sheets and the general properties of polyethylene glycols, the following

information has been compiled.
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Solvent
Chemical
Formula

Type
Quantitative
Solubility

Qualitative
Solubility

Water H₂O Polar Protic
Data Not

Available

Soluble.[1] The

hydrophilic PEG

chain and

terminal

carboxylic acids

confer high

aqueous

solubility.

Ethanol C₂H₅OH Polar Protic
100 mg/mL

(282.21 mM)
Soluble.

Dimethyl

Sulfoxide

(DMSO)

(CH₃)₂SO Polar Aprotic >10 mM

Very Soluble.

Frequently used

as a stock

solution solvent

for PEG linkers

and other small

molecules in

drug discovery

workflows.

Dimethylformami

de (DMF)
(CH₃)₂NC(O)H Polar Aprotic

Data Not

Available

Very Soluble. A

common solvent

for chemical

conjugations

involving PEG

linkers.

Chloroform CHCl₃ Nonpolar
Data Not

Available
Very Soluble.

Dichloromethane

(DCM)
CH₂Cl₂ Nonpolar

Data Not

Available
Very Soluble.

Toluene C₇H₈ Nonpolar Data Not

Available

Less Soluble.

Heating may be

required to
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improve

dissolution.

Diethyl Ether (C₂H₅)₂O Nonpolar
Data Not

Available
Not Soluble.

Experimental Protocol: Determination of
Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic (equilibrium)

solubility of Peg6-(CH2CO2H)2 in a given solvent. This method relies on allowing a suspension

of the compound to reach equilibrium and then measuring the concentration of the dissolved

solute.

Materials:

Peg6-(CH2CO2H)2

Solvent of interest (e.g., Water, Phosphate-Buffered Saline pH 7.4)

Analytical balance

Scintillation vials or other suitable sealed containers

Orbital shaker or rotator with temperature control

Syringe filters (e.g., 0.22 µm PVDF)

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV

or ELSD) or other quantitative analytical technique.

Volumetric flasks and pipettes for standard preparation.

Procedure:

Preparation of Standards: Prepare a series of standard solutions of Peg6-(CH2CO2H)2 of

known concentrations in the chosen solvent. These will be used to generate a calibration
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curve.

Sample Preparation: Add an excess amount of solid Peg6-(CH2CO2H)2 to a vial containing

a known volume of the solvent. The goal is to create a saturated solution with undissolved

solid remaining.

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials on an orbital

shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a

sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach

equilibrium can vary and may need to be determined empirically.

Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess

solid settle.

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe

filter and dispense the clear filtrate into a clean vial. This step is crucial to remove all

undissolved solid particles.

Quantification: Dilute the filtrate if necessary to fall within the range of the calibration curve.

Analyze the filtered, saturated solution using a validated analytical method (e.g., HPLC) to

determine the concentration of dissolved Peg6-(CH2CO2H)2.

Calculation: Use the calibration curve generated from the standard solutions to calculate the

concentration of Peg6-(CH2CO2H)2 in the filtrate. This value represents the thermodynamic

solubility.

Logical Workflow: Application in PROTAC Synthesis
Peg6-(CH2CO2H)2 is a quintessential linker used to connect a ligand that binds to a target

Protein of Interest (POI) with a ligand for an E3 ubiquitin ligase. The following diagram

illustrates a generalized workflow for the synthesis of a PROTAC using this bifunctional linker.
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Starting Materials

Synthesis Steps

POI Ligand
(with -NH2 group)

Step 3: Second Coupling
Activate second -COOH group

React with POI Ligand

E3 Ligase Ligand
(with -NH2 group)

Step 1: First Coupling
Activate one -COOH group

React with E3 Ligand

Peg6-(CH2CO2H)2

Step 2: Purification
Isolate Intermediate

Solvent: DMF/DMSO
Reagent: HATU/EDC

Step 4: Final Purification
Isolate final PROTAC

Solvent: DMF/DMSO
Reagent: HATU/EDC

Final PROTAC Molecule

HPLC Purification

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of a PROTAC using a bifunctional PEG linker.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1679203?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This workflow demonstrates the sequential coupling of the E3 ligase and POI ligands to the

Peg6-(CH2CO2H)2 linker. Each coupling step typically involves the activation of a carboxylic

acid group using standard coupling reagents in a polar aprotic solvent like DMF or DMSO,

where the PEG linker is highly soluble. Purification steps are critical to isolate the desired

intermediate and final products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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